molecular formula C18H12ClF3N2O2 B11367325 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11367325
M. Wt: 380.7 g/mol
InChI Key: MTYPYEGINXOPKE-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chloro-substituted phenyl ring, and an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 5-(4-methylphenyl)-1,2-oxazole-3-carboxylic acid. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at a temperature range of 20°C to 60°C. The reaction temperature should not exceed 70°C to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its combination of a trifluoromethyl group, a chloro-substituted phenyl ring, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H12ClF3N2O2

Molecular Weight

380.7 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H12ClF3N2O2/c1-10-2-4-11(5-3-10)16-9-15(24-26-16)17(25)23-12-6-7-14(19)13(8-12)18(20,21)22/h2-9H,1H3,(H,23,25)

InChI Key

MTYPYEGINXOPKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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